3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine
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Overview
Description
3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine is a heterocyclic compound that contains both pyrrole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine typically involves the bromination of 2-methylpyrrolo[1,2-a]pyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions would result in more complex heterocyclic compounds.
Scientific Research Applications
3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceuticals, particularly those targeting kinases and other enzymes.
Biological Studies: The compound is used in the study of biological pathways and mechanisms due to its potential bioactivity.
Material Science: It is explored for its potential use in the development of organic electronic materials and other advanced materials.
Mechanism of Action
The exact mechanism of action of 3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. The bromine atom can enhance the compound’s ability to interact with biological targets, thereby modulating their activity. The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Similar in structure but contains an imidazole ring instead of a pyrimidine ring.
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine: Contains a pyrazole ring and exhibits different biological activities.
Uniqueness
3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine is unique due to its specific combination of pyrrole and pyrimidine rings, which imparts distinct chemical and biological properties. Its bromine atom also provides a versatile handle for further functionalization, making it a valuable intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C8H7BrN2 |
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Molecular Weight |
211.06 g/mol |
IUPAC Name |
3-bromo-2-methylpyrrolo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H7BrN2/c1-6-7(9)5-11-4-2-3-8(11)10-6/h2-5H,1H3 |
InChI Key |
QBEULWUDEDIWIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CN2C=C1Br |
Origin of Product |
United States |
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